molecular formula C16H15ClF3NO3 B586217 Efavirenz amino alcohol ethyl carbamate CAS No. 211563-41-6

Efavirenz amino alcohol ethyl carbamate

Cat. No.: B586217
CAS No.: 211563-41-6
M. Wt: 361.745
InChI Key: BZIKLWWRUOKZMC-HNNXBMFYSA-N
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Description

Efavirenz amino alcohol ethyl carbamate is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of efavirenz amino alcohol ethyl carbamate involves several key steps:

    Starting Material: The synthesis begins with the preparation of the amino alcohol intermediate. This is typically achieved through the reduction of a corresponding nitro compound or the hydrolysis of an amide.

    Formation of Ethyl Carbamate: The amino alcohol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure consistent product quality.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.

    Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industry standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Efavirenz amino alcohol ethyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol and ethyl carbamate.

    Oxidation: Oxidative reactions can convert the amino alcohol group to a corresponding ketone or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Amino alcohol and ethyl carbamate.

    Oxidation: Ketone or aldehyde derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Efavirenz amino alcohol ethyl carbamate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of HIV-1 infections.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of efavirenz amino alcohol ethyl carbamate is primarily related to its parent compound, efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that blocks the activity of reverse transcriptase, an enzyme produced by HIV-1. By inhibiting this enzyme, efavirenz prevents the virus from replicating and reduces the viral load in the body. The amino alcohol and ethyl carbamate groups may enhance the compound’s binding affinity and specificity for the enzyme, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: The parent compound, used in the treatment of HIV-1 infections.

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar therapeutic applications.

Uniqueness

Efavirenz amino alcohol ethyl carbamate is unique due to the presence of the amino alcohol and ethyl carbamate groups, which may enhance its chemical stability, solubility, and binding affinity compared to other non-nucleoside reverse transcriptase inhibitors. These properties make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKLWWRUOKZMC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175395
Record name Efavirenz amino alcohol ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211563-41-6
Record name Efavirenz amino alcohol ethyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efavirenz amino alcohol ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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